5-dehydro-D-gluconate

説明

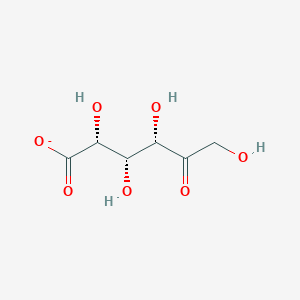

Structure

3D Structure

特性

分子式 |

C6H9O7- |

|---|---|

分子量 |

193.13 g/mol |

IUPAC名 |

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4+,5-/m1/s1 |

InChIキー |

IZSRJDGCGRAUAR-MROZADKFSA-M |

SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |

異性体SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |

正規SMILES |

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |

同義語 |

5-keto-d-gluconate |

製品の起源 |

United States |

Enzymology and Biochemical Transformations of 5 Dehydro D Gluconate

Gluconate 5-Dehydrogenase (EC 1.1.1.69)

Gluconate 5-dehydrogenase (Ga5DH), systematically known as D-gluconate:NAD(P)+ 5-oxidoreductase, is a key enzyme in carbohydrate metabolism in certain bacteria. wikipedia.orgcreative-enzymes.com It is also referred to by other names such as 5-keto-D-gluconate 5-reductase and 5-ketogluconate reductase. wikipedia.orgcreative-enzymes.com This enzyme acts as a "switch enzyme," catalyzing the reversible oxidoreduction between D-gluconate and 5-dehydro-D-gluconate (also known as 5-keto-D-gluconate). nih.gov This reversibility allows it to play a dual role: under conditions of energy surplus, it oxidizes D-gluconate to 5-dehydro-D-gluconate for energy storage. nih.gov Conversely, when energy is depleted, it can reduce 5-dehydro-D-gluconate back to D-gluconate, which can then enter pathways like the Entner-Doudoroff pathway to provide carbon and generate reducing power in the form of NADPH. nih.gov

Catalytic Reaction Mechanism: D-gluconate Oxidation and 5-Dehydro-D-gluconate Reduction

The catalytic activity of gluconate 5-dehydrogenase involves a reversible oxidation-reduction reaction. nih.gov The enzyme facilitates the transfer of a hydride ion from the C5 position of D-gluconate to the C4 position of the nicotinamide (B372718) ring of the NAD(P)+ cofactor, producing 5-dehydro-D-gluconate and NAD(P)H. nih.gov

The mechanism for the oxidation of D-gluconate is a well-coordinated process involving several key amino acid residues in the enzyme's active site. nih.gov In the enzyme from Streptococcus suis, the catalytic process involves an amino acid tetrad of Arginine-Serine-Tyrosine-Lysine (RSYK). nih.govnih.gov

A proposed catalytic mechanism involves the following steps:

Substrate Binding : The substrate, D-gluconate, is positioned within the active site through interactions with specific residues. The carboxyl group (–COOH) of D-gluconate forms an electrostatic interaction with an arginine residue (Arg157). nih.gov Another arginine residue (Arg104) and a serine residue (Ser150) also play important roles in binding and orienting the substrate. nih.gov

Proton Abstraction : A lysine (B10760008) residue (Lys167) interacts with a tyrosine residue (Tyr163), lowering the pKa of Tyr163's phenolic hydroxyl group. nih.gov This deprotonated Tyr163 then acts as a catalytic base, abstracting a proton from the C5 hydroxyl group (C5–OH) of the bound D-gluconate. nih.gov

Hydride Transfer : Concurrently with the proton abstraction, a hydride ion (H⁻) is transferred from the C5 of D-gluconate to the C4 of the nicotinamide ring of the NADP⁺ cofactor. nih.gov

Product Release : The reaction is completed with the release of the product, 5-dehydro-D-gluconate, from the active site. nih.gov

The reverse reaction, the reduction of 5-dehydro-D-gluconate, follows the reciprocal pathway, utilizing NADPH as the hydride donor.

Cofactor Dependencies: NAD(P)+/NAD(P)H Specificity

Gluconate 5-dehydrogenase is classified as an oxidoreductase that can use either NAD⁺ or NADP⁺ as an acceptor. wikipedia.org However, the enzyme typically shows a strong preference for NADP(H) over NAD(H). nih.govuniprot.org For instance, the enzyme from Gluconobacter oxydans is almost inactive with NAD⁺ as a cosubstrate. uniprot.org This preference for NADP⁺/NADPH suggests a primary role in anabolic processes and in providing defense against oxidative stress, as NADPH is a key hydrogen donor for biosynthetic reactions. nih.gov

| Enzyme Source | Preferred Cofactor | Notes |

| Streptococcus suis | NADP(H) | NADP(H)-dependent enzyme. nih.govnih.gov |

| Gluconobacter oxydans | NADP(H) | Almost inactive with NAD as a cosubstrate. uniprot.org |

| General (EC 1.1.1.69) | NAD(P)⁺/NAD(P)H | The enzyme class can utilize both, but specific enzymes often show a strong preference. wikipedia.orgexpasy.org |

Structural Biology of Gluconate 5-Dehydrogenase

Gluconate 5-dehydrogenase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govuniprot.org This is a large and diverse family of NAD(P)H-dependent oxidoreductases. researcher.life The structure of a Ga5DH monomer is characterized by a classical Rossmann fold, which is typical for SDR enzymes. researchgate.netnih.govembopress.org This fold consists of two distinct domains: an N-terminal domain primarily responsible for binding the NADP⁺ cofactor and a C-terminal domain that contains the key catalytic residues. nih.govnih.gov The active site is located in a cleft formed at the junction between these two domains. nih.govresearchgate.net

The active site of gluconate 5-dehydrogenase contains highly conserved motifs and residues characteristic of the SDR family, along with some unique features. nih.gov

Cofactor Binding Site : The NADP⁺ cofactor binds in an extended conformation at the base of the active site cleft. nih.gov It interacts with a conserved nucleotide-binding motif, GXXXGXG, which is a hallmark of many SDR enzymes. nih.gov

Catalytic Triad (B1167595)/Tetrad : The majority of SDR enzymes possess a conserved catalytic triad of Serine-Tyrosine-Lysine (SYK). nih.govresearchgate.netnih.gov In Ga5DH from Streptococcus suis, this is expanded to a tetrad, RSYK (Arg-Ser-Tyr-Lys), with an additional arginine residue (Arg104) playing a crucial role in substrate binding and orientation. nih.govnih.gov

Substrate Binding Residues : Several residues are critical for anchoring the D-gluconate substrate. In S. suis Ga5DH, Arg157 forms an electrostatic interaction with the carboxyl group of D-gluconate. nih.gov Ser150 interacts with the C6 hydroxyl group, and Arg104 interacts with the C5 hydroxyl group through water-mediated hydrogen bonds. nih.gov

| Structural Feature | Key Residues/Motifs | Function |

| Protein Family | Short-Chain Dehydrogenase/Reductase (SDR) | Catalyzes NAD(P)H-dependent oxidation/reduction. nih.govuniprot.org |

| Overall Fold | Rossmann Fold | Comprises N-terminal (cofactor binding) and C-terminal (catalysis) domains. nih.govnih.gov |

| Cofactor Binding Motif | GXXXGXG | Binds the NADP⁺ cofactor. nih.gov |

| Catalytic Site | SYK Triad / RSYK Tetrad | Facilitates proton abstraction and hydride transfer. nih.govnih.govnih.gov |

| Substrate Binding | Arg104, Arg157, Ser150 | Orients and stabilizes the D-gluconate substrate. nih.gov |

The quaternary structure of gluconate 5-dehydrogenase can vary between different bacterial species. The enzyme from Streptococcus suis and Lentibacter algarum exists as a homotetramer, meaning it is composed of four identical subunits. nih.govnih.govnih.goviucr.org Each subunit has a molecular weight of approximately 29 kDa. nih.govnih.gov This tetrameric assembly is maintained by interactions at the C-termini of the subunits. nih.gov In contrast, homologous enzymes from Thermotoga maritima and Gluconobacter oxydans have been reported to be dimeric. nih.govuniprot.org This oligomeric state can be important for the enzyme's catalytic function, as the cofactor may bind in a cleft between subunits. nih.gov

Enzyme Kinetics and Substrate Selectivity

The efficiency and specificity of an enzyme are quantitatively described by its kinetic parameters. For enzymes involved in 5-dehydro-D-gluconate metabolism, these parameters provide insights into their affinity for substrates and their maximum catalytic rates.

Michaelis-Menten Parameters

The Michaelis-Menten model is a fundamental concept in enzyme kinetics, where the Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). washington.edu These parameters are crucial for understanding how enzymes function under different substrate concentrations.

For gluconate 5-dehydrogenase, which catalyzes the reversible oxidation of D-gluconate to 5-dehydro-D-gluconate, the Km for D-gluconate has been reported to be 20.6 mM. uniprot.org The enzyme also shows a high affinity for its cofactor, with a Km of 73 µM for NADP+. uniprot.org

Another enzyme, 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase from Escherichia coli, can also act on 5-dehydro-D-gluconate. Its kinetic parameters reveal a Km of 184.5 mM for 5-keto-D-gluconate (an alternative name for 5-dehydro-D-gluconate) and 544.8 mM for D-gluconate. uniprot.org The catalytic rate (kcat) for the reduction of 5-keto-D-gluconate is 30.7 min⁻¹, while the oxidation of D-gluconate proceeds at a kcat of 58.3 min⁻¹. uniprot.org

| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | Source |

| Gluconate 5-dehydrogenase | D-gluconate | 20.6 | Not specified | uniprot.org |

| Gluconate 5-dehydrogenase | NADP+ | 0.073 | Not specified | uniprot.org |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | 5-keto-D-gluconate | 184.5 | 30.7 | uniprot.org |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | D-gluconate | 544.8 | 58.3 | uniprot.org |

pH and Temperature Optima for Catalytic Activity

The catalytic activity of enzymes is highly dependent on the pH and temperature of their environment. Each enzyme has an optimal pH and temperature range where it exhibits maximum activity.

For gluconate 5-dehydrogenase, the optimal pH for the oxidation of gluconate is 10.0, while the reverse reaction, the reduction of 5-keto-D-gluconate, is optimal at a much lower pH of 5.0. uniprot.org Similarly, a membrane-bound D-gluconate dehydrogenase from Serratia marcescens shows an optimum pH of 5.0 and an optimum temperature of 40°C. tandfonline.com The enzyme maintains stability in a pH range of 4.5 to 7.0 at 5°C. tandfonline.com

The 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase from E. coli has an optimal pH of 9.5 for the oxidation of D-gluconate. uniprot.org The optimal temperature for the reduction of 11-deoxycorticosterone (a different substrate) by this enzyme is 37°C. uniprot.org

| Enzyme | Reaction | Optimal pH | Optimal Temperature (°C) | Source |

| Gluconate 5-dehydrogenase | Gluconate oxidation | 10.0 | Not specified | uniprot.org |

| Gluconate 5-dehydrogenase | 5-keto-D-gluconate reduction | 5.0 | Not specified | uniprot.org |

| D-gluconate dehydrogenase (Serratia marcescens) | Not specified | 5.0 | 40 | tandfonline.com |

| 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase | D-gluconate oxidation | 9.5 | Not specified | uniprot.org |

Pyrroloquinoline Quinone (PQQ)-Dependent Gluconate 5-Dehydrogenase (EC 1.1.99.22)

A key player in the metabolism of 5-dehydro-D-gluconate is a group of enzymes that utilize pyrroloquinoline quinone (PQQ) as a cofactor. These PQQ-dependent dehydrogenases are particularly prevalent in acetic acid bacteria like Gluconobacter.

Distinct Reaction Characteristics and Physiological Roles

PQQ-dependent gluconate 5-dehydrogenase, also known as glycerol (B35011) dehydrogenase, is a membrane-bound enzyme that plays a crucial role in the incomplete oxidation of various sugars and alcohols in the periplasmic space of bacteria like Gluconobacter oxydans. nih.govresearchgate.netnih.gov This enzyme is responsible for the production of 5-keto-D-gluconate from D-gluconate. nih.govresearchgate.net

Interestingly, research has shown that the enzyme responsible for producing 5-keto-D-gluconate in Gluconobacter suboxydans is a quinoprotein glycerol dehydrogenase (EC 1.1.99.22). nih.govresearchgate.net This enzyme exhibits broad substrate specificity, oxidizing not only D-gluconate but also a range of sugar alcohols (polyols) such as D-sorbitol, D-mannitol, and glycerol. nih.govresearchgate.net This is in contrast to the flavoprotein D-gluconate dehydrogenase (EC 1.1.99.3), which is involved in the production of 2-keto-D-gluconate. nih.govresearchgate.net Gene disruption experiments have confirmed that the production of 5-keto-D-gluconate is solely dependent on this quinoprotein glycerol dehydrogenase. nih.govresearchgate.net

Other Dehydrogenases Involved in 5-Dehydro-D-gluconate Metabolism or Interconversion

Besides the primary PQQ-dependent enzymes, other dehydrogenases also contribute to the metabolic network surrounding 5-dehydro-D-gluconate.

Secondary Alcohol Dehydrogenases (e.g., from Xanthomonas campestris)

A secondary alcohol dehydrogenase from Xanthomonas campestris has been identified and characterized, revealing its activity on D-gluconic acid to produce 5-keto-D-gluconic acid. nih.gov This enzyme is distinct from the polyol/gluconate dehydrogenases found in Gluconobacter due to its single-chain structure and different substrate specificity. nih.gov While it is active on various polyols, diols, and aliphatic alcohols, it notably oxidizes D-gluconic acid to 5-keto-D-gluconic acid. nih.gov

L-Idonate 5-Dehydrogenase (EC 1.1.1.264, EC 1.1.1.366)

L-Idonate 5-dehydrogenase is an enzyme that catalyzes the reversible oxidation of L-idonate to 5-dehydro-D-gluconate. qmul.ac.ukwikipedia.org This reaction is a critical step in a novel pathway for L-idonic acid catabolism, particularly in bacteria like Escherichia coli. qmul.ac.ukasm.org The enzyme belongs to the family of oxidoreductases, specifically those that act on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org

The systematic name for this enzyme class is L-idonate:NAD(P)+ oxidoreductase. qmul.ac.uk There are two distinct EC numbers associated with L-idonate 5-dehydrogenase, primarily differing in their cofactor specificity.

EC 1.1.1.264: This enzyme can utilize either NAD+ or NADP+ as a cofactor. qmul.ac.ukwikipedia.org The enzyme from Escherichia coli is noted to be specific for 5-dehydro-D-gluconate. qmul.ac.ukgenome.jp

EC 1.1.1.366: This variant is strictly dependent on NAD+ and shows no activity with NADP+. expasy.org It is involved in the catabolism of ascorbate (B8700270) (vitamin C) to tartrate. expasy.orggenome.jp

The reaction catalyzed by L-idonate 5-dehydrogenase is as follows:

L-idonate + NAD(P)+ ⇌ 5-dehydro-D-gluconate + NAD(P)H + H+ qmul.ac.uk

In E. coli, the GntII system is responsible for the catabolism of L-idonic acid. asm.org This system includes the idnD gene, which encodes for L-idonate 5-dehydrogenase. asm.org The pathway involves the uptake of L-idonate, its oxidation to 5-dehydro-D-gluconate by L-idonate 5-dehydrogenase, followed by the reduction of 5-dehydro-D-gluconate to D-gluconate. asm.org

Table 1: Characteristics of L-Idonate 5-Dehydrogenase Variants

| Feature | EC 1.1.1.264 | EC 1.1.1.366 |

|---|---|---|

| Accepted Name | L-idonate 5-dehydrogenase | L-idonate 5-dehydrogenase (NAD+) |

| Systematic Name | L-idonate:NAD(P)+ oxidoreductase | L-idonate:NAD+ oxidoreductase |

| Cofactor | NAD+ or NADP+ qmul.ac.ukwikipedia.org | NAD+ only expasy.org |

| Key Pathway | L-idonic acid catabolism in E. coli asm.org | Ascorbate catabolism expasy.orggenome.jp |

| Substrates | L-idonate, NAD+, NADP+ wikipedia.org | L-idonate, NAD+ expasy.org |

| Products | 5-dehydro-D-gluconate, NADH, NADPH, H+ wikipedia.org | 5-dehydro-D-gluconate, NADH, H+ expasy.org |

2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase (EC 1.1.1.127)

2-Dehydro-3-deoxy-D-gluconate 5-dehydrogenase, also known as 2-keto-3-deoxygluconate (B102576) 5-dehydrogenase, is an enzyme that plays a role in the pentose (B10789219) and glucuronate interconversion pathways. qmul.ac.ukgenome.jpwikipedia.org This enzyme catalyzes the oxidation of 2-dehydro-3-deoxy-D-gluconate. qmul.ac.uk

The systematic name of this enzyme is 2-dehydro-3-deoxy-D-gluconate:NAD+ 5-oxidoreductase. qmul.ac.uk It belongs to the family of oxidoreductases. wikipedia.org The reaction catalyzed by this enzyme is:

2-dehydro-3-deoxy-D-gluconate + NAD+ → (4S)-4,6-dihydroxy-2,5-dioxohexanoate + NADH + H+ qmul.ac.uk

The enzyme's specificity for its cofactor can vary depending on the source organism. For instance, the enzyme from Pseudomonas can utilize both NAD+ and NADP+ with equal efficiency. qmul.ac.ukexpasy.org In contrast, the enzymes from Erwinia chrysanthemi and Escherichia coli show a higher specificity for NAD+. qmul.ac.ukexpasy.org

In E. coli, this enzyme, encoded by the kduD gene, is involved in the catabolism of hexuronates, especially under conditions of osmotic stress. uniprot.org It catalyzes the reversible reduction of 2,5-diketo-3-deoxygluconate to 2-keto-3-deoxygluconate (2-dehydro-3-deoxy-D-gluconate). uniprot.org

Table 2: Research Findings on 2-Dehydro-3-deoxy-D-gluconate 5-Dehydrogenase (EC 1.1.1.127)

| Organism | Cofactor Specificity | Metabolic Role | Reference |

|---|---|---|---|

| Pseudomonas | Acts equally well on NAD+ or NADP+ | Pectolytic pathway | qmul.ac.ukexpasy.org |

| Erwinia chrysanthemi | More specific for NAD+ | Pectolytic pathway | qmul.ac.ukexpasy.org |

| Escherichia coli | More specific for NAD+ | Catabolism of hexuronates under osmotic stress | qmul.ac.ukuniprot.org |

Metabolic Pathways and Intermediary Metabolism of 5 Dehydro D Gluconate

Central Role in Ketogluconate Metabolism

5-Dehydro-D-gluconate, also known as 5-keto-D-gluconate (5KGA), is a key intermediate in the ketogluconate metabolism of various microorganisms. umaryland.eduhmdb.ca This metabolic pathway involves the oxidation of D-glucose to D-gluconate, which can then be further oxidized to form two types of keto-D-gluconates: 5-dehydro-D-gluconate and 2-keto-D-gluconate. nih.govtandfonline.com The production of 5-dehydro-D-gluconate is particularly prominent in Gluconobacter species, which are known for their ability to accumulate this compound in the culture medium. nih.govresearchgate.net

The formation of 5-dehydro-D-gluconate from D-gluconate is catalyzed by the membrane-bound enzyme D-gluconate 5-dehydrogenase. uniprot.orgwikipedia.org In Gluconobacter, a quinoprotein glycerol (B35011) dehydrogenase has also been identified as a major enzyme responsible for the production of 5-dehydro-D-gluconate. nih.gov This compound can then be reversibly reduced back to D-gluconate by the action of 5-keto-D-gluconate 5-reductase, an enzyme that utilizes either NADH or NADPH as a cofactor. umaryland.eduuniprot.org This reversible reaction highlights the central position of 5-dehydro-D-gluconate in the interconversion of these sugar acids.

The ketogluconate metabolism pathway starts with the degradation of 2,5-diketo-D-gluconate, which can be reduced to 5-dehydro-D-gluconate by a NADPH-dependent 2,5-diketo-D-gluconate reductase. smpdb.ca This places 5-dehydro-D-gluconate as a direct product in the breakdown of other ketogluconates.

Integration into L-Idonate Degradation Pathways

5-Dehydro-D-gluconate is a critical intermediate in the degradation of L-idonate in several bacteria, including Escherichia coli. umaryland.eduhmdb.caou.edu The catabolic pathway for L-idonate involves a series of enzymatic reactions that ultimately funnel into central metabolic routes. umaryland.edunih.gov

The process begins with the transport of L-idonate into the cell. umaryland.edunih.gov Inside the cell, L-idonate is oxidized to 5-dehydro-D-gluconate by the enzyme L-idonate 5-dehydrogenase (IdnD). ou.eduplos.orgfrontiersin.org This reaction is a key step that connects L-idonate metabolism to the ketogluconate pathway. Subsequently, 5-dehydro-D-gluconate is reduced to D-gluconate by 5-keto-D-gluconate 5-reductase (IdnO), an enzyme that can use either NADH or NADPH. uniprot.orgou.edunih.gov The resulting D-gluconate can then be phosphorylated and enter other metabolic pathways. umaryland.edunih.gov

This two-step enzymatic process, involving L-idonate 5-dehydrogenase and 5-keto-D-gluconate 5-reductase, allows for the redox-coupled interconversion between L-idonate and D-gluconate, with 5-dehydro-D-gluconate serving as the essential intermediate. ou.eduumaryland.edu

Linkages to the Entner-Doudoroff Pathway

5-Dehydro-D-gluconate metabolism is closely linked to the Entner-Doudoroff (ED) pathway, a major route for glucose catabolism in many bacteria. wikipedia.orgasm.org The connection occurs through the conversion of 5-dehydro-D-gluconate to D-gluconate, which is then phosphorylated to 6-phosphogluconate. umaryland.edunih.govfrontiersin.org 6-phosphogluconate is a key substrate for the ED pathway. ou.edufrontiersin.org

The ED pathway begins with the dehydration of 6-phosphogluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG), catalyzed by 6-phosphogluconate dehydratase (Edd). pnas.orgnih.gov KDPG is then cleaved by KDPG aldolase (B8822740) (Eda) into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are further metabolized to generate energy. ou.edupnas.org

In some organisms, a modified version of the ED pathway exists where D-gluconate is directly converted to 2-keto-3-deoxygluconate (B102576) (KDG) by gluconate dehydratase. wikipedia.orgcore.ac.uk KDG is then phosphorylated to KDPG. The metabolism of L-idonate, which produces D-gluconate via the intermediate 5-dehydro-D-gluconate, therefore serves as a feeder pathway into the ED pathway. ou.edunih.govplos.org This highlights the role of 5-dehydro-D-gluconate in channeling various sugar acids into a central catabolic route.

Involvement in Glucose Oxidation Pathways in Microorganisms (Incomplete Oxidation)

In certain microorganisms, particularly acetic acid bacteria like Gluconobacter, the oxidation of glucose is often incomplete, leading to the accumulation of various oxidation products in the surrounding medium. 5-Dehydro-D-gluconate is a prominent product of this incomplete oxidation process. nih.govresearchgate.net

The pathway begins with the oxidation of D-glucose to D-gluconate by a membrane-bound glucose dehydrogenase. tandfonline.com This D-gluconate is then further oxidized to either 2-keto-D-gluconate or 5-dehydro-D-gluconate. nih.govtandfonline.com The production of 5-dehydro-D-gluconate is specifically catalyzed by a membrane-bound D-gluconate 5-dehydrogenase. uniprot.org In Gluconobacter suboxydans, a quinoprotein glycerol dehydrogenase has also been shown to be a key enzyme in the formation of 5-dehydro-D-gluconate. nih.gov

The accumulation of 5-dehydro-D-gluconate is a characteristic feature of the metabolism of these bacteria and is of industrial interest for the production of this chemical. tandfonline.comnih.gov The efficiency of this conversion can be very high, with some studies reporting up to 87% conversion of glucose to 5-dehydro-D-gluconate under optimized pH conditions. tandfonline.comnih.gov

Relationship with 2-Keto-D-gluconate and 2,5-Diketo-D-gluconate Biosynthesis

The metabolism of 5-dehydro-D-gluconate is intricately linked with the biosynthesis of other ketogluconates, namely 2-keto-D-gluconate and 2,5-diketo-D-gluconate. In many bacteria, D-gluconate, derived from glucose, stands at a metabolic branch point, leading to the formation of either 2-keto-D-gluconate or 5-dehydro-D-gluconate. nih.govtandfonline.com

Furthermore, 5-dehydro-D-gluconate can be a precursor for the synthesis of 2,5-diketo-D-gluconate. The ketogluconate metabolism pathway can start with the degradation of 2,5-diketo-D-gluconate, which is reduced to 5-dehydro-D-gluconate. smpdb.ca Conversely, in some organisms, 5-dehydro-D-gluconate can be oxidized to 2,5-diketo-D-gluconate. This interconversion highlights the dynamic relationship between these keto-sugar acids.

In Pantoea citrea, a bacterium used for the production of 2,5-diketo-D-gluconic acid, glucose is channeled through outer membrane dehydrogenases, leading to the formation of these compounds. tennessee.edu Similarly, in Gluconobacter sphaericus, D-glucose is converted to 2,5-diketo-D-gluconate, with D-gluconate as an intermediate. mdpi.com

Role in Inositol (B14025) Metabolism

5-Dehydro-D-gluconate also plays a role in the catabolism of inositol, a six-carbon sugar alcohol. wikipedia.orgebi.ac.uk In some bacteria, the degradation pathway of myo-inositol involves the formation of 2-deoxy-5-keto-D-gluconic acid (also known as 5-dehydro-2-deoxy-D-gluconate). genome.jpenzyme-database.org

This intermediate is then phosphorylated by the enzyme 5-dehydro-2-deoxygluconokinase to form 6-phospho-5-dehydro-2-deoxy-D-gluconate. wikipedia.orgenzyme-database.orgkegg.jp This phosphorylated compound is subsequently cleaved by an aldolase into smaller molecules that can enter central metabolism. genome.jpwiley.com

In the hyperthermophilic bacterium Thermotoga maritima, a novel inositol catabolic pathway has been identified where a series of reactions leads to the formation of 5-keto-L-gluconate, which is then epimerized to D-tagaturonate, a synonym for 5-dehydro-D-gluconate. umaryland.edunih.gov This demonstrates another route through which inositol breakdown is linked to the metabolism of 5-dehydro-D-gluconate.

Microbial Biosynthesis and Biotechnological Production Strategies

Endogenous Biosynthesis in Key Microorganisms

The natural production of 5-dehydro-D-gluconate is a hallmark of several microbial species, particularly those belonging to the acetic acid bacteria group. These microorganisms are renowned for their incomplete oxidation of sugars and alcohols, leading to the accumulation of various organic acids.

Gluconobacter Species as Primary Producers

Species within the genus Gluconobacter are principal producers of 5-dehydro-D-gluconate. nih.govnih.govresearchgate.net Their ability to oxidize D-gluconate at the C-5 position is a key metabolic feature. nih.govpagepressjournals.org This oxidation is primarily carried out by membrane-bound dehydrogenases that are oriented towards the periplasmic space. researchgate.net

Several species of Gluconobacter are notable for their 5-dehydro-D-gluconate producing capabilities:

Gluconobacter oxydans : This species is extensively studied and utilized for its oxidative fermentation capabilities. nih.govnih.govresearchgate.net It can oxidize D-glucose to D-gluconic acid, which is then further oxidized to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid. d-nb.info The production of 5-keto-D-gluconate in G. oxydans is catalyzed by both a soluble NADP-dependent gluconate:NADP 5-oxidoreductase (GNO) and a membrane-bound gluconate 5-dehydrogenase. nih.govresearchgate.net Strains like G. oxydans DSM 2343 are known to accumulate high amounts of 5-KGA. researchgate.net

Gluconobacter suboxydans : This species is also recognized for its role in the production of ketogluconates. nih.gov The oxidation of D-gluconate to 5-keto-D-gluconate is a prominent reaction in this organism. nih.gov

Gluconobacter liquefaciens : Research has involved this species in screenings for sorbosone dehydrogenase activity, indicating its relevance in sugar acid transformations. d-nb.info

Gluconobacter japonicus : This species is capable of producing 5-keto-D-gluconate. researchgate.net Mutant strains of G. japonicus have been developed to enhance 5-KGA production by eliminating competing pathways. researchgate.net

Gluconobacter sphaericus : A strain of this species, SJF2-1, has been identified as a hyperproducer of 2,5-diketo-D-gluconate, a downstream product of 5-keto-D-gluconate metabolism, highlighting the active gluconate oxidation pathways in this organism. mdpi.com

The conversion of D-gluconate to 5-keto-D-gluconate in Gluconobacter is catalyzed by a pyrroloquinoline quinone (PQQ)-dependent glycerol (B35011) dehydrogenase, which is a major polyol dehydrogenase in these species. nih.gov

Other Bacterial Metabolites (e.g., Escherichia coli)

While Gluconobacter species are the primary producers, other bacteria such as Escherichia coli also possess metabolic pathways involving 5-dehydro-D-gluconate. In E. coli, 5-dehydro-D-gluconate is an intermediate in the catabolism of L-idonic acid. frontiersin.orgnih.govqmul.ac.uk The enzyme L-idonate 5-dehydrogenase catalyzes the oxidation of L-idonate to 5-dehydro-D-gluconate. nih.govqmul.ac.uk Subsequently, 5-keto-D-gluconate 5-reductase can reduce 5-dehydro-D-gluconate to D-gluconate. nih.govuniprot.org This pathway, known as the GntII system, allows E. coli to utilize L-idonate as a carbon and energy source. nih.gov The genes involved in this pathway include idnD (L-idonate 5-dehydrogenase) and idnO (5-keto-D-gluconate 5-reductase). nih.govasm.org

Fungal Production (e.g., Aspergillus niger)

Certain filamentous fungi, like Aspergillus niger, are also capable of metabolizing D-glucuronic acid through a pathway that involves 5-keto-D-gluconate. frontiersin.orgfrontiersin.org In this fungus, an NAD⁺-dependent L-idonate 5-dehydrogenase, encoded by the gluE gene, converts L-idonate to 5-keto-D-gluconate. frontiersin.orgfrontiersin.org This reaction is part of the D-glucuronic acid catabolic pathway. frontiersin.org Aspergillus niger is well-known for its industrial production of organic acids, including gluconic acid, through the action of glucose oxidase. wur.nlsrce.hrresearchgate.net

Genetic Engineering for Enhanced 5-Dehydro-D-gluconate Accumulation

To meet the industrial demand for 5-dehydro-D-gluconate, significant research has focused on genetically engineering microorganisms for enhanced production. These strategies aim to channel metabolic flux towards the desired product by manipulating key enzymes and pathways.

Rational Strain Design and Metabolic Pathway Engineering

Rational strain design involves the targeted modification of an organism's genome to improve a specific trait, in this case, 5-dehydro-D-gluconate production. A key strategy is to eliminate competing metabolic pathways. For instance, in Gluconobacter oxydans, the pathway leading to 2-keto-D-gluconate competes with the 5-keto-D-gluconate pathway. By inactivating the gene for membrane-bound gluconate-2-dehydrogenase, researchers have successfully created mutant strains that exclusively accumulate 5-keto-D-gluconate. researchgate.net This approach prevents the formation of the undesired by-product and directs the precursor, D-gluconate, towards the 5-keto-D-gluconate synthesis pathway. researchgate.net

Combinatorial metabolic engineering, which involves multiple genetic modifications, has also been employed. nih.gov This can include not only the knockout of competing pathways but also the enhancement of cofactor supply and respiratory chain efficiency to support the desired oxidative reactions. researchgate.netnih.gov

Overexpression of Key Dehydrogenase Genes

A primary strategy to boost the production of 5-dehydro-D-gluconate is the overexpression of the genes encoding the key dehydrogenases responsible for its synthesis.

sldAB : The genes sldA and sldB encode for a PQQ-dependent sorbitol dehydrogenase, which also exhibits activity towards D-gluconate, converting it to 5-keto-D-gluconate. d-nb.infonih.gov Overexpression of the sldAB gene in an industrial strain of G. oxydans has been shown to significantly increase the production of 5-KGA. researchgate.netnih.gov In one study, a recombinant G. oxydans strain overexpressing sldAB produced 122.48 g/L of 5-KGA. nih.gov Further engineering of the coenzyme PQQ and the respiratory chain in this strain led to a titer of 144.52 g/L. nih.gov

gno : The gno gene encodes the soluble, NADP-dependent gluconate:NADP 5-oxidoreductase, which directly synthesizes 5-keto-D-gluconate from D-gluconate. nih.gov Overexpression of the gno gene in G. oxydans has resulted in enhanced accumulation of 5-KGA, with production levels reaching up to 230 mM in recombinant strains. nih.govresearchgate.net

Table 1: Genetically Engineered Strains for Enhanced 5-Dehydro-D-gluconate Production

| Organism | Genetic Modification | Key Gene(s) | Outcome | Reference |

|---|---|---|---|---|

| Gluconobacter oxydans | Overexpression | gno | Increased 5-KGA production to 230 mM. | researchgate.net |

| Gluconobacter oxydans ZJU2 | Overexpression | sldAB | Produced 122.48 g/L of 5-KGA. | nih.gov |

| Gluconobacter oxydans ZJU3 | Combinatorial engineering (sldAB overexpression, coenzyme and respiratory chain engineering) | sldAB, PQQ synthesis genes | Reached a 5-KGA titer of 144.52 g/L. | nih.gov |

| Gluconobacter japonicus D2 | Deletion of gluconate 2-dehydrogenase genes | ga2dh | Produced 5-KGA from glucose. | researchgate.net |

| Gluconobacter oxydans MF1 | Inactivation of membrane-bound gluconate-2-dehydrogenase | ga2dh | Exclusive accumulation of 5-KGA. | researchgate.net |

Gene Knockout Strategies for Redirecting Metabolic Flux (e.g., Inactivation of Competing 2-Ketogluconate-Forming Enzymes)

A key challenge in the microbial production of 5-KGA is the formation of competing byproducts, most notably 2-keto-D-gluconate (2-KGA). researchgate.netd-nb.info Both 5-KGA and 2-KGA are produced from the oxidation of D-gluconate, a primary intermediate in the glucose oxidation pathway of Gluconobacter. nih.govnih.gov To enhance the yield and purity of 5-KGA, metabolic engineering strategies focusing on the inactivation of pathways leading to 2-KGA are employed.

Computational models like OptKnock and MOMAKnock can be utilized to predict optimal gene knockout strategies for maximizing the production of a target chemical while maintaining cell growth. d-nb.infoscispace.com These frameworks help identify non-obvious gene deletions that can couple product formation with cellular objectives.

Promoter Engineering and Gene Regulatory Mechanism Exploitation

Beyond eliminating competing pathways, enhancing the expression of key enzymes in the 5-KGA synthesis pathway is crucial for maximizing production. This is where promoter engineering and the exploitation of gene regulatory mechanisms come into play. Promoters are DNA sequences that initiate the transcription of a particular gene. By selecting and utilizing strong promoters, the expression of target genes can be significantly increased.

In the context of 5-KGA production in Gluconobacter oxydans, the overexpression of the sldAB gene, which encodes a sorbitol dehydrogenase that also exhibits activity towards D-gluconate to produce 5-KGA, has proven effective. nih.govresearchgate.net The selection of a strong, constitutive promoter, such as P0169, to drive the expression of sldAB led to a substantial increase in 5-KGA titers. nih.govresearchgate.net

Researchers have identified and characterized a range of promoters with varying strengths in G. oxydans. frontiersin.org This "promoter toolbox" allows for the fine-tuning of gene expression levels to balance metabolic pathways and optimize product formation. For example, a study identified 97 promoters from the G. oxydans genome and categorized them based on their strength, with some showing significantly higher activity than previously reported strong promoters. frontiersin.org Such advancements in promoter engineering are vital for developing robust and highly productive microbial cell factories for 5-KGA.

Furthermore, engineering the coenzyme and respiratory chain can also enhance the efficiency of the oxidation reactions. nih.govresearchgate.net For instance, strategies to improve the availability of the cofactor pyrroloquinoline quinone (PQQ), which is essential for the activity of many dehydrogenases in G. oxydans, can further boost 5-KGA production. nih.govresearchgate.netnih.gov

Bioprocess Optimization and Fermentation Design

The successful translation of genetically engineered strains from the laboratory to an industrial scale heavily relies on the optimization of the bioprocess and fermentation design. This involves manipulating various physical and chemical parameters to create an optimal environment for cell growth and product formation.

Substrate Utilization and Carbon Source Manipulation

The choice and concentration of the carbon source are fundamental to the efficiency of the fermentation process. D-glucose is a commonly used and cost-effective substrate for 5-KGA production. nih.gov However, high initial substrate concentrations can lead to substrate inhibition, negatively impacting cell growth and productivity.

To circumvent this, a fed-batch fermentation strategy is often employed. nih.govnih.gov This involves starting with a moderate initial glucose concentration and then feeding a concentrated glucose solution into the bioreactor over time. This approach helps to maintain a non-inhibitory level of the carbon source, leading to higher cell densities and, consequently, higher product titers. In one study, optimizing the initial D-glucose concentration to 20 g/L was found to be optimal for the growth of the production strain. nih.gov

Environmental Control Strategies (e.g., Dissolved Oxygen Dynamics, pH Regulation)

The cultivation of Gluconobacter oxydans for 5-KGA production is an aerobic process, making the control of dissolved oxygen (DO) a critical parameter. researchgate.netnih.gov Insufficient oxygen supply can become a limiting factor for the oxidative reactions that lead to 5-KGA formation. Conversely, excessive aeration can lead to shear stress on the cells. Therefore, maintaining an optimal DO level is crucial.

Fermentation Modes and Reactor Configurations

Batch fermentation is the simplest mode, where all nutrients are provided at the beginning of the process. However, as discussed, this can lead to substrate inhibition. Fed-batch fermentation is a more advanced and commonly used strategy for high-density cell cultivation and high-titer product formation. nih.govnih.gov This mode allows for better control over nutrient levels and can significantly enhance productivity. For instance, a fed-batch process with controlled glucose feeding resulted in a 5-KGA production of 75.5 g/L, a significant improvement over batch processes. nih.gov Further enhancements, combining fed-batch fermentation with pH and DO control, have led to even higher titers, reaching up to 162 g/L. nih.gov

The table below summarizes the impact of different bioprocess strategies on 5-KGA production.

| Fermentation Strategy | Organism | Key Optimization Parameters | 5-KGA Titer (g/L) | Reference |

| Batch Fermentation (Optimized) | Gluconobacter oxydans | pH 5.5, DO 15% | 46.0 | nih.gov |

| Fed-batch Fermentation | Gluconobacter oxydans | Glucose feeding | 75.5 | nih.gov |

| Fed-batch with pH and DO control | Gluconobacter oxydans ZJU3 | pH shift, DOT control | 162 | nih.gov |

| Optimized Batch Fermentation | Gluconobacter oxydans ATCC 9937 | Initial glucose 20 g/L | 50.9 | nih.gov |

| Batch Fermentation with DO control | Genetically engineered G. oxydans ZJU2 | Two-stage DO control | 117.75 | researchgate.net |

Physiological and Cellular Functions of 5 Dehydro D Gluconate and Its Metabolizing Enzymes in Microorganisms

Regulation of Carbon and Energy Flux within Microbial Cells

The enzymatic conversion involving 5-dehydro-D-gluconate is a critical node in the metabolic network of many bacteria, governing the flow of carbon and energy. The primary enzyme in this process is gluconate 5-dehydrogenase (Ga5DH), which catalyzes the reversible oxidation-reduction reaction between D-gluconate and 5-dehydro-D-gluconate (also known as 5-keto-D-gluconate). nih.govnih.govwikipedia.org This enzyme effectively acts as a metabolic "switch." nih.gov

Under conditions of energy surplus, Ga5DH catalyzes the oxidation of D-gluconate to produce 5-dehydro-D-gluconate, which can serve as a temporary energy store. nih.gov Conversely, when energy resources are depleted, the reverse reaction occurs. 5-dehydro-D-gluconate is converted back to D-gluconate, which can then enter pathways like the Entner-Doudoroff pathway to generate carbon skeletons and NADP+. nih.gov This regulation is crucial for bacterial species, including the pathogen Streptococcus suis, particularly as they enter the stationary phase of growth. nih.gov In Escherichia coli, the metabolism of D-gluconate is vital for its ability to colonize the mammalian large intestine, highlighting the importance of this pathway in bacterial survival and pathogenicity. nih.gov

In some fungi, such as Aspergillus niger, 5-keto-D-gluconate is an intermediate in the catabolism of D-glucuronic acid. An NAD+ dependent L-idonate 5-dehydrogenase converts L-idonate into 5-keto-D-gluconate. frontiersin.org If this intermediate is subsequently reduced to D-gluconate, it provides a direct link between D-glucuronic acid catabolism and the central glucose metabolism. frontiersin.org The regulation of these pathways allows microorganisms to efficiently utilize available carbon sources, adapting their metabolism to the prevailing nutritional environment. researchgate.net

| Enzyme | Reaction | Metabolic Condition | Function | Organism Example |

|---|---|---|---|---|

| Gluconate 5-dehydrogenase (Ga5DH) | D-gluconate → 5-dehydro-D-gluconate | Energy Surplus | Transient energy storage | Streptococcus suis |

| Gluconate 5-dehydrogenase (Ga5DH) | 5-dehydro-D-gluconate → D-gluconate | Energy Exhaustion | Provides carbon and NADP+ for Entner-Doudoroff pathway | Streptococcus suis |

| L-idonate 5-dehydrogenase (GluE) | L-idonate → 5-keto-D-gluconate | D-glucuronic acid catabolism | Links uronic acid pathway to central metabolism | Aspergillus niger |

Role in Oxidative Stress Response and Redox Homeostasis (NADPH Generation)

The metabolic pathway involving 5-dehydro-D-gluconate is a significant contributor to the cellular pool of NADPH. The oxidation of D-gluconate to 5-dehydro-D-gluconate, catalyzed by the NADP(H)-dependent gluconate 5-dehydrogenase, generates NADPH. nih.govwikipedia.org NADPH is an essential electron donor in a multitude of biosynthetic reactions and is paramount for maintaining redox homeostasis within the cell. nih.govfrontiersin.org

In microorganisms, NADPH provides the necessary reducing power for anabolic processes and plays a pivotal role in defending the organism against oxidative stress, which can be induced by the host's immune system during an infection. nih.govuni-duesseldorf.de The pentose (B10789219) phosphate (B84403) pathway (PPP) is a primary source of NADPH in many organisms, but other enzymes, including isocitrate dehydrogenase and gluconate 5-dehydrogenase, also contribute significantly to its generation. nih.gov The ability to regenerate NADPH is crucial for the activity of various oxidoreductases and for mitigating the damaging effects of reactive oxygen species (ROS). uni-duesseldorf.deasm.org An adequate supply of NADPH is therefore essential for cell growth, proliferation, and detoxification processes. frontiersin.org

| NADPH-Generating Enzyme | Pathway/Reaction | Function of NADPH | Microorganism Context |

|---|---|---|---|

| Gluconate 5-dehydrogenase | D-gluconate oxidation | Biosynthesis, defense against oxidative stress | Bacteria like Streptococcus suis |

| Glucose-6-phosphate dehydrogenase | Pentose Phosphate Pathway | Main source of NADPH for anabolic reactions | Widespread in bacteria, e.g., E. coli |

| 6-Phosphogluconate dehydrogenase | Pentose Phosphate Pathway | Generation of NADPH and precursor metabolites | Widespread in bacteria and eukaryotes |

| Isocitrate dehydrogenase | TCA Cycle | Links carbon and nitrogen metabolism, ROS detoxification | Widespread in prokaryotes and eukaryotes |

Involvement in Bacterial Cell Division and Morphogenesis (e.g., Streptococcus suis Ga5DH)

Recent research has uncovered a novel and critical role for gluconate 5-dehydrogenase (Ga5DH) in the process of bacterial cell division and the maintenance of cell morphology, particularly in the zoonotic pathogen Streptococcus suis. nih.govresearchgate.net In this bacterium, Ga5DH localizes to the site of cell division. nih.gov

The deletion of the ga5dh gene in S. suis leads to significant defects in cell morphology and division. nih.gov Mutant strains exhibit a reduced growth rate and develop into plump, sausage-shaped cells that are longer than the wild-type cells. nih.govresearchgate.net Furthermore, the mutant cells display aberrant septa that remain non-constricted, joining the daughter cells together. nih.gov These morphological changes are attributed to the delocalization of FtsZ, a key protein that forms the Z-ring at the division site, which is essential for initiating cytokinesis. nih.govresearchgate.net In vitro studies have confirmed an interaction between Ga5DH and FtsZ, suggesting that Ga5DH may function to prevent the formation of ectopic Z-rings, thereby ensuring the fidelity of cell division. researchgate.net This discovery indicates that beyond its metabolic function, Ga5DH has a structural or regulatory role in the complex machinery of bacterial cell division. nih.govasm.org

| Strain | Cell Morphology | Cell Division Characteristics | FtsZ Ring Formation |

|---|---|---|---|

| Wild-Type S. suis | Ellipsoid shape, diplococci or short chains | Normal division pattern | Properly localized at mid-cell |

| Δga5dh Mutant S. suis | Plump, sausage-shaped, significantly longer | Aberrant, non-constricted septa | Delocalized, formation of ectopic rings |

Implications for Microbial Survival and Adaptability in Specific Niches

The metabolic pathway involving 5-dehydro-D-gluconate is instrumental for the survival and adaptation of microorganisms in diverse and often challenging environments. The ability to metabolize D-gluconate has been shown to be critical for the colonization of the mammalian large intestine by E. coli, demonstrating its role in host-pathogen interactions and survival within a competitive niche. nih.govresearchgate.net The metabolism of gluconate and related sugar acids is also linked to the formation of biofilms, which provide a protective environment for bacteria and facilitate their survival under harsh conditions. researchgate.net

Furthermore, genes involved in gluconate metabolism, such as 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase, have been identified as important for the adaptation of psychrophilic (cold-tolerant) bacteria like Pseudomonas fragi to low-temperature environments. nih.gov In the resurrection plant Myrothamnus flabellifolia, the associated root bacteria show differential expression of genes like gluconate transporter and 6-phosphogluconate dehydrogenase in response to desiccation, suggesting a role for this metabolic axis in surviving extreme water stress. frontiersin.org These findings underscore that the metabolism of D-gluconate and its derivatives is a key component of the metabolic flexibility that allows microbes to thrive in a wide range of ecological niches, from host intestines to extreme terrestrial environments. researchgate.netfrontiersin.org

Advanced Research Methodologies and Future Research Directions

Multi-Omics Approaches in 5-Dehydro-D-gluconate Research

Multi-omics strategies, which involve the integration of data from various "omics" fields, provide a holistic view of the biological processes involving 5-dehydro-D-gluconate. nih.govresearchgate.nettechscience.comresearchgate.netrug.nl By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the flow of genetic information and its functional consequences at the cellular level. nih.govresearchgate.net

Genomic and transcriptomic analyses are fundamental in identifying the genes encoding the enzymes responsible for the production and consumption of 5-dehydro-D-gluconate. For instance, the gene for 5-keto-D-gluconate reductase (5KGR), an enzyme that can produce 5-dehydro-D-gluconate, has been identified in the genome of Gluconobacter oxydans 621H as GOX2187. nih.gov Similarly, gene disruption studies in Aspergillus niger, facilitated by CRISPR/Cas9 technology, have been instrumental in identifying the gluF gene, which is crucial for D-glucuronate catabolism, a pathway that involves 5-dehydro-D-gluconate. nih.govresearchgate.net

Transcriptomic studies, often utilizing techniques like RNA-Seq, can reveal the expression levels of these identified genes under various conditions, providing insights into the regulation of metabolic pathways involving 5-dehydro-D-gluconate.

Proteomics enables the large-scale study of proteins, including the enzymes that directly interact with 5-dehydro-D-gluconate. mdpi.com Techniques such as mass spectrometry-based proteomics are used to identify and quantify the abundance of these enzymes in a cell at a given time. mdpi.com This approach was utilized in the proteomic analysis of Levilactobacillus brevis TMW 1.2112, where proteins related to carbohydrate metabolism were identified. mdpi.com

Furthermore, proteomic analysis can aid in the characterization of enzymes like gluconate 5-dehydrogenase (Ga5DH), which catalyzes the reversible reaction between D-gluconate and 5-dehydro-D-gluconate. nih.govnih.gov By understanding the expression levels and post-translational modifications of such enzymes, researchers can better elucidate the metabolic pathways they are part of.

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. In the context of 5-dehydro-D-gluconate research, metabolomics is crucial for identifying and quantifying this compound and other related pathway intermediates. nih.gov For example, metabolomic profiling was used to identify an accumulation of D-gluconate in a fission yeast strain, which pointed towards the activity of the gluconate shunt, a pathway that can involve 5-dehydro-D-gluconate. nih.gov

Metabolomic data is also a critical input for metabolic flux analysis, providing quantitative measurements of metabolite concentrations that are used to calculate the rates of metabolic reactions. uab.edu

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis (e.g., HPLC, NMR, LC/MS)

The accurate detection and quantification of 5-dehydro-D-gluconate and its related compounds rely on advanced analytical techniques. fiveable.me

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of 5-dehydro-D-gluconate. For instance, an in vitro reaction of the enzyme GluF with 5-dehydro-D-gluconate and NADPH was analyzed using HPLC to confirm the production of D-gluconate. nih.gov HPLC analysis has also been used to monitor the conversion of 5-keto-D-gluconate to D-gluconate and L-idonate by different enzymes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules. hmdb.caacs.org It has been used to confirm the products of enzymatic reactions involving 5-dehydro-D-gluconate. nih.gov For example, the reactions catalyzed by Ga5DH have been confirmed by HPLC and NMR analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry for the identification and quantification of compounds. sigmaaldrich.com This technique is particularly useful for analyzing complex biological samples and can be used to measure the levels of 5-dehydro-D-gluconate and other metabolites in a cell extract.

| Technique | Application in 5-Dehydro-D-gluconate Research |

| HPLC | Separation and quantification of 5-dehydro-D-gluconate and related metabolites in enzymatic assays and fermentation broths. nih.govresearchgate.netbiorxiv.orgasm.org |

| NMR | Structural elucidation and confirmation of the identity of 5-dehydro-D-gluconate and its reaction products. nih.govhmdb.caacs.org |

| LC/MS | Sensitive detection and quantification of 5-dehydro-D-gluconate in complex biological matrices, aiding in metabolomic studies. sigmaaldrich.com |

In Vitro and In Vivo Enzymatic Characterization

Understanding the function of enzymes involved in 5-dehydro-D-gluconate metabolism requires detailed characterization both in vitro and in vivo.

In Vitro Characterization: This involves purifying the enzyme of interest and studying its properties in a controlled laboratory setting. nih.gov For example, the purified GluF protein was characterized, and its kinetic parameters (kcat and Km values) for 5-dehydro-D-gluconate were determined. nih.gov Similarly, the enzymatic properties of 5-keto-D-gluconate reductase from Gluconobacter species have been studied in vitro. asm.org

In Vivo Characterization: In vivo studies examine the function of an enzyme within a living organism. This can be achieved through genetic manipulation, such as gene disruption or overexpression. For instance, the disruption of the gluF gene in Aspergillus niger resulted in the inability of the fungus to catabolize D-glucuronate, leading to the accumulation of 5-dehydro-D-gluconate in the culture medium. nih.govresearchgate.net This in vivo experiment confirmed the role of the GluF enzyme in the D-glucuronate catabolic pathway.

Computational Modeling and Metabolic Flux Analysis for Pathway Understanding

Computational modeling and metabolic flux analysis (MFA) are powerful tools for gaining a quantitative understanding of metabolic pathways. nih.govresearchgate.netnih.govpnas.org

Computational Modeling: This involves creating mathematical models of metabolic networks to simulate and predict cellular behavior. These models can be used to understand how genetic or environmental perturbations affect the flux through pathways involving 5-dehydro-D-gluconate.

Metabolic Flux Analysis (MFA): MFA is a technique used to quantify the rates of metabolic reactions within a cell. nih.gov By using stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of carbon atoms through metabolic pathways and determine the flux through reactions involving 5-dehydro-D-gluconate. nih.gov This provides a detailed picture of the activity of these pathways under different conditions.

These computational approaches, when combined with experimental data from omics and enzymatic studies, provide a comprehensive and quantitative understanding of the role of 5-dehydro-D-gluconate in cellular metabolism.

Synthetic Biology and Biocatalyst Development for 5-Dehydro-D-gluconate Related Conversions

The production and conversion of 5-dehydro-D-gluconate, also known as 5-keto-D-gluconate (5-KGA), have been significantly advanced through the application of synthetic biology and the development of engineered biocatalysts. These approaches focus on optimizing microbial strains and enzymatic pathways to enhance the efficiency, selectivity, and yield of 5-dehydro-D-gluconate, a valuable platform chemical.

A primary focus of research has been the metabolic engineering of Gluconobacter oxydans, a bacterium known for its ability to perform incomplete oxidation of sugars. nih.gov Wild-type strains of G. oxydans typically produce a mixture of 2-keto-D-gluconate (2-KGA) and 5-KGA from D-gluconate. nih.gov To improve the selective production of 5-dehydro-D-gluconate, researchers have employed genetic modifications to eliminate the formation of byproducts. A key strategy involves the inactivation of the membrane-bound gluconate-2-dehydrogenase, which is responsible for the synthesis of 2-KGA. researchgate.net This targeted gene knockout redirects the metabolic flux towards the desired 5-dehydro-D-gluconate product. researchgate.net

To further enhance the production of 5-dehydro-D-gluconate, the overexpression of enzymes directly involved in its synthesis has been a successful strategy. Both soluble and membrane-bound gluconate-5-dehydrogenases have been targeted for overexpression in engineered G. oxydans strains. researchgate.net Overexpression of the soluble gluconate:NADP 5-oxidoreductase has been shown to increase the accumulation of 5-dehydro-D-gluconate. researchgate.net Even greater yields have been achieved by overexpressing the membrane-bound gluconate-5-dehydrogenase. researchgate.net

The development of whole-cell biocatalysts offers a promising approach for the efficient conversion of substrates to 5-dehydro-D-gluconate. d-nb.info This strategy utilizes resting cells, separating the production phase from cell growth, which can lead to higher product yields and simplified downstream processing. d-nb.info Engineered strains of Gluconobacter with optimized pathways for 5-dehydro-D-gluconate production are excellent candidates for the development of such whole-cell biocatalyst systems.

The enzymes central to these biocatalytic conversions have been isolated from various microorganisms and characterized. Gluconate 5-dehydrogenase (Ga5DH), an NADP(H)-dependent enzyme, catalyzes the reversible oxidation of D-gluconate to 5-dehydro-D-gluconate. nih.gov This enzyme has been identified and studied in bacteria such as Streptococcus suis and Gluconobacter species. nih.gov Another key enzyme is 5-keto-D-gluconate reductase, which is involved in the fungal catabolism of D-glucuronate and can catalyze the reduction of 5-dehydro-D-gluconate. nih.gov The characterization of these enzymes, including their kinetic properties, provides a foundation for their application in synthetic biology and biocatalysis. For instance, a purified NADPH-dependent 5-keto-D-gluconate reductase from the fungus Aspergillus niger has been characterized, revealing its kinetic parameters for 5-dehydro-D-gluconate. nih.gov

The heterologous expression of genes encoding these key enzymes in more tractable host organisms, such as Escherichia coli, is another important avenue of research. This allows for the production of large quantities of the desired biocatalyst, which can then be used in vitro for the conversion of D-gluconate to 5-dehydro-D-gluconate.

Table 1: Metabolic Engineering Strategies in Gluconobacter oxydans for Enhanced 5-Dehydro-D-gluconate Production

| Genetic Modification | Strategy | Effect on 5-Dehydro-D-gluconate Production |

|---|---|---|

| Inactivation of membrane-bound gluconate-2-dehydrogenase | Elimination of byproduct (2-KGA) formation | Increased selectivity and accumulation of 5-dehydro-D-gluconate. researchgate.net |

| Overexpression of soluble gluconate:NADP 5-oxidoreductase | Increased enzymatic activity for 5-dehydro-D-gluconate synthesis | Enhanced accumulation of 5-dehydro-D-gluconate. researchgate.net |

| Overexpression of membrane-bound gluconate-5-dehydrogenase | Increased enzymatic activity for 5-dehydro-D-gluconate synthesis | Higher accumulation of 5-dehydro-D-gluconate compared to overexpression of the soluble enzyme. researchgate.net |

| Overexpression of gluconate:NADP-5 oxidoreductase (gno) and E. coli transhydrogenase (sthA) | Enhanced cofactor regeneration (NADP+) | Increased accumulation of 5-dehydro-D-gluconate. nih.gov |

Table 2: Characterized Enzymes in 5-Dehydro-D-gluconate Related Conversions

| Enzyme | Source Organism | EC Number | Substrate | Product | Cofactor | Kinetic Parameters (for 5-dehydro-D-gluconate) |

|---|---|---|---|---|---|---|

| Gluconate 5-dehydrogenase (Ga5DH) | Streptococcus suis | 1.1.1.69 | D-gluconate | 5-dehydro-D-gluconate | NADP+ | Not reported |

| 5-Keto-D-gluconate reductase | Aspergillus niger | 1.1.1.69 | 5-dehydro-D-gluconate | D-gluconate | NADPH | Km: 3.2 ± 0.1 mM, kcat: 23.7 ± 1.8 s-1nih.gov |

| Quinoprotein glycerol (B35011) dehydrogenase | Gluconobacter species | 1.1.99.22 | D-gluconate | 5-dehydro-D-gluconate | PQQ | Not reported |

Q & A

Basic Research Questions

Q. How is 5-dehydro-D-gluconate detected and quantified in microbial metabolic studies?

- Methodological Answer : Detection typically involves enzymatic assays coupled with spectrophotometric NAD(P)H measurement. For example, gluconate:NADP 5-oxidoreductase (GNO) activity can be monitored at 340 nm to track NADPH production during gluconate oxidation to 5-dehydro-D-gluconate . High-performance liquid chromatography (HPLC) with refractive index or UV detection is also used for separation and quantification in complex biological matrices .

Q. What enzymatic assays are used to study 5-dehydro-D-gluconate metabolism?

- Methodological Answer : Purified enzymes like GNO from Gluconobacter oxydans (specific to NADP+, Km = 73 µM for NADP+) are employed to assay oxidation/reduction kinetics . For reductase activity (e.g., 5-dehydro-D-gluconate reductase), reactions are conducted under anaerobic conditions with NADH/NADPH as cofactors, and progress is measured via absorbance changes . Substrate specificity must be validated, as some enzymes accept multiple cofactors (e.g., NAD(P)+ in EC 1.1.1.366 vs. NADP+ in GNO) .

Q. What is the metabolic role of 5-dehydro-D-gluconate in microbial communities?

- Methodological Answer : In urinary microbiome studies, flux balance analysis (FBA) identifies 5-dehydro-D-gluconate reductase as a key consumption reaction (negative flux, p < 0.05), suggesting its role in redox balancing or cross-feeding . Metatranscriptomics paired with genome-scale metabolic models (GEMs) can contextualize its utilization in microbial consortia .

Advanced Research Questions

Q. How can researchers design co-culture experiments to analyze 5-dehydro-D-gluconate’s role in metabolic cross-feeding?

- Methodological Answer : Use defined microbial pairs (e.g., Gluconobacter and E. coli) in chemostats with isotopic labeling (e.g., ¹³C-gluconate). Track 5-dehydro-D-gluconate production/consumption via LC-MS and RNA-seq to link gene expression to metabolite exchange . Control for environmental factors (e.g., glucose availability) that influence cross-feeding evolution .

Q. How can conflicting data on enzyme specificity (e.g., NAD+ vs. NADP+ dependence) be reconciled?

- Methodological Answer : Discrepancies arise from enzyme isoforms (e.g., EC 1.1.1.366 uses NAD+ for L-idonate oxidation , while GNO uses NADP+ ). Validate cofactor preference via in vitro assays with purified enzymes and knockout strains. Phylogenetic analysis (e.g., aligning GNO with short-chain dehydrogenases) can clarify evolutionary divergence in cofactor binding domains .

Q. What methodologies are used in flux balance analysis (FBA) to model 5-dehydro-D-gluconate consumption?

- Methodological Answer : Integrate metatranscriptomic data into GEMs to constrain reaction fluxes. For 5-dehydro-D-gluconate reductase, apply a one-sample t-test to flux distributions (mean ± SEM) and subset reactions with significant deviations (p < 0.05) . Pair FBA with ¹³C metabolic flux analysis (MFA) to validate predictions experimentally .

Key Data from Evidence

| Parameter | Value | Source |

|---|---|---|

| GNO molecular weight (subunit) | 33 kDa (homodimer) | |

| GNO pH optimum (oxidation) | pH 10 | |

| Km (GNO for gluconate) | 20.6 mM | |

| Flux significance threshold | p < 0.05 (FBA) | |

| EC 1.1.1.366 cofactor specificity | NAD+ (no activity with NADP+) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。